molecular formula C26H24N2O6S2 B2927358 5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine CAS No. 1115562-80-5

5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine

Cat. No.: B2927358
CAS No.: 1115562-80-5
M. Wt: 524.61
InChI Key: YEGXRYBXVUGNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine features a thiophene core substituted with:

  • A 3-methoxybenzoyl group at position 5,
  • A 4-methoxybenzenesulfonyl group at position 3,
  • A 3-methoxyphenyl substituent at the N2 position of the 2,4-diamine.

Properties

IUPAC Name

[3-amino-5-(3-methoxyanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S2/c1-32-18-10-12-21(13-11-18)36(30,31)25-22(27)24(23(29)16-6-4-8-19(14-16)33-2)35-26(25)28-17-7-5-9-20(15-17)34-3/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGXRYBXVUGNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Ring : The initial step involves creating the thiophene core structure.
  • Nucleophilic Substitution : Functional groups are introduced through nucleophilic attack.
  • Electrophilic Aromatic Substitution : Modifications to the aromatic rings enhance biological activity.
  • Coupling Reactions : Bonds are formed between different molecular fragments.

The compound's molecular formula is C25H25N2O5SC_{25}H_{25}N_2O_5S, and it features various functional groups that contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. The functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects. Potential pathways include:

  • Signal Transduction : Influencing cellular signaling pathways.
  • Gene Expression Modulation : Affecting transcription factors and gene regulation.
  • Metabolic Process Alteration : Interfering with metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
  • Case Study Example : A study reported an IC50 value of 1×106M1\times 10^{-6}M against MCF-7 breast cancer cells, indicating potent activity (source needed).

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of arthritis.
  • Research Findings : In animal models, administration led to a significant reduction in paw edema compared to control groups.

Data Tables

Biological ActivityCell Line/ModelIC50 Value (M)Reference
AnticancerMCF-71×1061\times 10^{-6}[source]
Anti-inflammatoryArthritis ModelNot specified[source]

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Compound A : 5-(2H-1,3-Benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine (BA98455)
  • Structure : Replaces the 3-methoxybenzoyl group with a benzodioxole-carbonyl and substitutes the N2-3-methoxyphenyl with a 2-fluorophenyl .
  • Properties: Molecular Weight: 526.56 g/mol (vs. ~550–570 g/mol estimated for the target compound). Bioactivity: Not explicitly stated, but fluorophenyl groups often enhance metabolic stability and binding affinity.
Compound B : N2-(3-Chloro-4-fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
  • Structure: Triazine core with chloro-fluorophenyl and methoxyphenyl groups, plus a morpholino substituent .
  • Properties: Molecular Weight: 430.9 g/mol. Likely targets kinase pathways due to morpholino and halogenated aryl groups.
Compound C : 4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine
  • Structure : Thiazole core with dual sulfonyl groups and a thiophenemethyl amine .
  • Properties :
    • Molecular Weight: 463.0 g/mol.
    • Sulfonyl groups may improve solubility and target engagement in enzyme inhibition.

Structural Comparison Table

Feature Target Compound Compound A (BA98455) Compound B
Core Structure Thiophene-2,4-diamine Thiophene-2,4-diamine 1,3,5-Triazine-2,4-diamine
Position 5 3-Methoxybenzoyl 2H-1,3-Benzodioxole-5-carbonyl N/A
Position 3 4-Methoxybenzenesulfonyl 4-Methoxybenzenesulfonyl N/A
N2 Substituent 3-Methoxyphenyl 2-Fluorophenyl 3-Chloro-4-fluorophenyl
Additional Groups None None 6-Morpholino
Molecular Weight ~558 g/mol (estimated) 526.56 g/mol 430.9 g/mol

Functional Implications

  • Electron-Donating vs. In contrast, Compound A’s benzodioxole and fluorine substituents balance lipophilicity and metabolic stability . Compound B’s chloro-fluorophenyl group may increase binding specificity for kinases, as halogens often participate in halogen bonding .
  • Sulfonyl/Carbonyl Moieties :

    • The 4-methoxybenzenesulfonyl group in both the target compound and Compound A could enhance solubility and serve as a hydrogen bond acceptor.
    • Compound C’s dual sulfonyl groups may contribute to stronger enzyme inhibition, as seen in other sulfonamide-based drugs .

Anticancer Potential

  • Thiophene Derivatives : Compounds with thiophene-2,4-diamine scaffolds (e.g., LCH-7749944 in ) inhibit PAK4 (IC50 = 14.93 µM) and suppress cancer cell proliferation . The target compound’s methoxy groups may enhance cellular uptake.
  • Cytotoxicity : Thiophene derivatives in showed IC50 values as low as 0.5 µM against HepG2 cells when combined with sorafenib. The sulfonyl group in the target compound may similarly sensitize cells to chemotherapy .

Kinase Inhibition

  • Triazine Derivatives: Compound B’s morpholino group and halogenated aryl groups suggest kinase inhibition, akin to GW654652 (), a VEGFR2 inhibitor . The target compound’s benzenesulfonyl group may mimic sulfonamide-based kinase binders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.